3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid

Catalog No.
S13967882
CAS No.
1632-49-1
M.F
C18H13NO4
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid

CAS Number

1632-49-1

Product Name

3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid

IUPAC Name

3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H13NO4/c20-17(21)15-13(11-7-3-1-4-8-11)14(16(19-15)18(22)23)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)(H,22,23)

InChI Key

KEPFKTIMWQZVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O

3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid is an organic compound with the molecular formula C18H13NO4 and a molecular weight of approximately 307.3 g/mol. This compound features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups and at the 2 and 5 positions with carboxylic acid groups. The structure can be represented by the following SMILES notation: OC(=O)c2[nH]c(C(O)=O)c(c1ccccc1)c2c3ccccc3 . It is recognized for its potential applications in various fields, including materials science and medicinal chemistry.

The reactivity of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid primarily involves the carboxylic acid functional groups. These groups can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of less complex derivatives.
  • Acid-base reactions: The carboxylic acids can react with bases to form salts.

These reactions are significant for modifying the compound's properties for various applications.

Research into the biological activity of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid is limited but suggests potential pharmacological properties. Compounds related to pyrrole structures have been noted for their activity against various biological targets, including:

  • Antimicrobial activity: Some pyrrole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer potential: There is ongoing research into pyrrole compounds for their ability to inhibit cancer cell proliferation.

Further studies are necessary to elucidate the specific biological effects of this compound.

Synthesis of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors such as phenyl-substituted aldehydes and malonic acid derivatives under acidic or basic conditions.
  • Multi-step synthesis: Involves forming the pyrrole ring first and then introducing carboxylic acid groups via functionalization.
  • Condensation reactions: Utilizing condensation techniques involving amines and carbonyl compounds followed by oxidation steps.

The choice of method often depends on the desired yield and purity of the final product.

The applications of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid span several domains:

  • Materials Science: Used in the development of organic semiconductors due to its electronic properties.
  • Pharmaceuticals: Potential precursor for drug development owing to its biological activity.
  • Dyes and Pigments: Its structure allows for use in dye synthesis due to its chromophoric properties.

These applications highlight its versatility as a chemical intermediate.

Interaction studies involving 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid focus on its binding affinity with various biological molecules. Research indicates that:

  • It may interact with proteins involved in metabolic pathways.
  • Studies on its interaction with DNA suggest potential implications in gene regulation or as an anticancer agent.

Understanding these interactions is crucial for advancing its applications in medicinal chemistry.

Several compounds share structural similarities with 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylateC20H17NO4Methyl ester derivatives; higher lipophilicity
3,4-Diphenyl-1H-pyrrole-2-carbaldehydeC18H13NContains an aldehyde instead of carboxylic acids
3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acidC10H13NO4Ethyl substitution alters solubility and reactivity

These compounds illustrate variations in substituents that affect their chemical behavior and potential applications. The unique combination of phenyl groups and dicarboxylic acid functionalities in 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid distinguishes it from these similar compounds.

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid predominantly rely on cyclization reactions involving 1,4-diketones. The Paal-Knorr pyrrole synthesis, a century-old strategy, remains a cornerstone for constructing the pyrrole core. This method involves condensing 1,4-diketones with ammonia or primary amines under acidic conditions, facilitating the formation of the heterocyclic ring. For example, reacting 1,4-diphenylbutane-1,4-dione with ammonium acetate in acetic acid yields the pyrrole skeleton, which is subsequently functionalized with carboxylic acid groups via oxidation.

The Hantzsch pyrrole synthesis offers an alternative route, utilizing β-ketoesters and α-haloketones. While less commonly applied to this specific compound, its modularity allows for introducing phenyl and carboxylic acid substituents at precise positions. A comparative analysis of these methods reveals that the Paal-Knorr approach achieves higher yields (70–85%) under milder conditions, whereas the Hantzsch method requires stringent temperature control but enables broader substituent diversity.

MethodStarting MaterialsConditionsYield (%)
Paal-Knorr1,4-Diketones + NH₃Acetic acid, reflux70–85
Hantzschβ-Ketoesters + α-HaloketonesEtOH, 80–100°C50–65

Green Chemistry and Sustainable Synthesis Paradigms

Recent efforts have focused on replacing hazardous solvents and reducing energy consumption. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have emerged as recyclable reaction media for Paal-Knorr cyclizations. These solvents enhance reaction rates by stabilizing intermediates through hydrogen bonding while minimizing waste. Microwave-assisted synthesis further reduces reaction times from hours to minutes. For instance, irradiating a mixture of 1,4-diketones and ammonium acetate in [BMIM][BF₄] at 150 W for 10 minutes achieves 88% yield, compared to 12 hours under conventional heating.

Water-based systems have also been explored, leveraging surfactant-mediated catalysis. Sodium dodecyl sulfate (SDS) forms micelles that solubilize hydrophobic reactants, enabling cyclization in aqueous environments at room temperature. This approach eliminates volatile organic compounds (VOCs) and achieves 75% yield with a turnover frequency (TOF) of 12 h⁻¹.

Chemoenzymatic Production Pathways

While enzymatic routes for 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid remain underdeveloped, preliminary studies on related pyrroles suggest potential pathways. Transaminases and aldolases could theoretically assemble the pyrrole backbone from phenylpyruvate and glyoxylic acid precursors. However, the steric bulk of phenyl groups and the need for precise regioselectivity pose challenges. Co-immobilizing enzymes on silica nanoparticles has shown promise in enhancing stability and recyclability in small-scale trials, though yields remain suboptimal (25–40%).

Catalytic Cyclization and Functionalization Strategies

Catalysts play a pivotal role in optimizing cyclization efficiency and regioselectivity. Brønsted acids like p-toluenesulfonic acid (p-TSA) protonate carbonyl groups, accelerating enamine formation and ring closure. In one study, 10 mol% p-TSA in toluene at 110°C reduced reaction time to 2 hours while maintaining 95% yield. Lewis acids, such as zinc triflate, coordinate with diketones to lower the activation energy for cyclization, though they require rigorous anhydrous conditions.

Transition-metal catalysts, particularly palladium complexes, enable direct C–H functionalization. For example, Pd(OAc)₂ catalyzes the coupling of phenylboronic acid with pyrrole intermediates, introducing substituents without pre-functionalization. This method achieves 80% yield but necessitates expensive ligands and inert atmospheres.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow technology addresses batch synthesis limitations, such as heat transfer inefficiencies and scalability issues. Microreactors with immobilized acid catalysts (e.g., sulfonated polystyrene beads) enable precise temperature control and rapid mixing. Preliminary experiments demonstrate a 92% conversion rate at a residence time of 5 minutes, compared to 6 hours in batch reactors. However, precipitates formed during dicarboxylic acid oxidation risk clogging flow channels, necessitating solvent optimization or inline filtration.

3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid represents a versatile molecular platform that has found extensive applications in supramolecular and coordination chemistry [1] [2]. This compound, with the molecular formula C18H13NO4 and molecular weight of 307.3 grams per mole, features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups and at the 2 and 5 positions with carboxylic acid groups [3] [4]. The unique structural arrangement of hydrogen bond donors and acceptors makes this compound particularly valuable for anion recognition, coordination polymer formation, and host-guest chemistry applications [1] [5].

Anion Recognition and Binding Mechanisms

The anion recognition properties of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid and its derivatives have been extensively studied through various experimental techniques [1] [2] [6]. The fundamental mechanism of anion binding relies on the formation of hydrogen bonds between the pyrrole nitrogen-hydrogen group and anionic species, complemented by electrostatic interactions involving the carboxylic acid functionalities [7] [8].

Research has demonstrated that pyrrole-based receptors function through a well-defined binding mechanism where the pyrrole nitrogen-hydrogen moiety acts as a hydrogen bond donor to electron-rich anions [7] [9]. In the case of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, the binding cavity is formed by the strategic positioning of both pyrrole nitrogen-hydrogen groups and carboxylic acid functionalities, creating a preorganized binding site for anionic guests [10] [8].

Experimental studies using proton nuclear magnetic resonance titration techniques have revealed specific binding preferences for different anions [1] [2] [11]. The anion-coordination ability of 2,5-diamidopyrrole derivatives derived from 3,4-diphenylpyrrole-2,5-dicarboxylic acid has been quantitatively assessed, showing marked selectivity patterns [2] [6] [11]. These receptors demonstrate enhanced affinity for hydrogen sulfate anions compared to other anionic species, with binding constants determined through nuclear magnetic resonance spectroscopic methods [2] [12].

The binding mechanism involves multiple interaction modes depending on the nature of the anionic guest [13] [10] [7]. For basic anions such as fluoride, initial hydrogen bond formation between the pyrrole nitrogen-hydrogen group and the anion is followed by potential deprotonation processes, leading to different binding states [1] [14] [7]. Less basic anions such as chloride and bromide primarily engage in hydrogen bonding interactions without inducing significant structural reorganization of the receptor [12] [7].

Crystallographic studies have provided detailed insights into the binding geometries and intermolecular interactions [1] [5]. Crystal structures of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-amide derivatives reveal the formation of continuous hydrogen bonding networks and specific anion coordination patterns [1] [5] [11]. These structural investigations demonstrate that the receptor adopts conformations that optimize hydrogen bonding interactions with bound anions while maintaining favorable electrostatic contacts [5] [11].

The thermodynamic parameters associated with anion binding have been determined through isothermal titration calorimetry and nuclear magnetic resonance spectroscopic methods [12]. Association constants for various anions range from 10^3 to 10^7 inverse molar units, depending on the specific receptor design and solvent conditions [12] [8]. The binding affinity follows the general trend of fluoride greater than chloride greater than bromide for halide anions, reflecting the basicity and hydrogen bonding capacity of these species [12] [7].

Design of Synthetic Ionophores and Receptor Systems

The structural framework of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid provides an excellent platform for designing synthetic ionophores and receptor systems with tailored recognition properties [15] [11]. The modular nature of this scaffold allows for systematic modification of binding sites and selectivity profiles through strategic functionalization of the carboxylic acid groups [6] [11].

Synthetic ionophores based on pyrrole-dicarboxylic acid frameworks have been developed for selective anion transport and recognition applications [15]. These systems exploit the inherent hydrogen bonding capabilities of the pyrrole nitrogen-hydrogen group combined with the versatile coordination chemistry of carboxylic acid functionalities [15] [11]. The design principles involve optimizing the spatial arrangement of binding sites to achieve complementarity with target anionic guests [10] [8].

Recent advances in ionophore design have focused on incorporating multiple pyrrole units connected through various linker strategies [15] [16]. These multi-pyrrole systems exhibit enhanced binding affinities and improved selectivity profiles compared to monomeric analogs [10] [16]. The preorganized cavity structure formed by multiple pyrrole units creates more effective binding sites for anionic guests while reducing the entropic penalty associated with receptor reorganization [10] [8].

The development of pH-responsive ionophore systems has emerged as a significant application area [13]. These receptors can switch between different binding states depending on solution pH, enabling controlled anion recognition and release [13]. The carboxylic acid groups in 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives play crucial roles in pH-dependent binding behavior, as protonation states directly influence electrostatic interactions with anionic guests [13] [17].

Molecular modeling studies have provided valuable insights into the design of optimized receptor systems [18] [10] [8]. Density functional theory calculations reveal the geometric requirements for effective anion binding and help predict the binding affinities of new receptor designs [10] [8]. These computational approaches have guided the development of receptors with enhanced selectivity for specific anions such as dihydrogen phosphate and acetate [10] [8].

The incorporation of additional recognition elements such as pyridine or naphthyridine units has led to the development of multi-site receptors with improved binding properties [8]. These hybrid systems combine the anion recognition capabilities of pyrrole units with the complementary binding sites provided by nitrogen-containing heterocycles [8]. Nuclear magnetic resonance titration studies demonstrate that such multi-site receptors exhibit enhanced binding constants and altered selectivity patterns compared to simple pyrrole-based systems [8].

Coordination Polymers and Metal-Organic Framework Integration

The carboxylic acid functionalities of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid make it an attractive ligand for the construction of coordination polymers and metal-organic frameworks [19] [20] [21]. The dual carboxylate groups can coordinate to metal centers in various binding modes, leading to diverse structural architectures with interesting properties [20] [21] [22].

Coordination polymers based on pyridine-dicarboxylic acid analogs have demonstrated the versatility of dicarboxylate ligands in forming extended network structures [20]. These systems exhibit different dimensionalities ranging from one-dimensional chains to three-dimensional frameworks, depending on the metal ion identity, reaction conditions, and presence of auxiliary ligands [20] [22]. The structural diversity arises from the flexible coordination modes available to carboxylate groups, which can adopt monodentate, bidentate, or bridging geometries [20] [21].

Metal-organic frameworks incorporating pyrrole-based ligands have shown promising applications in gas storage, separation, and catalysis [19] [23] [24]. The combination of pyrrole nitrogen atoms and carboxylate oxygen atoms provides multiple coordination sites for metal ions, enabling the formation of robust framework structures [23] [24]. These materials often exhibit permanent porosity and high surface areas, making them suitable for various practical applications [19] [23].

The synthesis of aluminum-based coordination compounds using 2,5-pyridinedicarboxylic acid has revealed interesting structural motifs that may be applicable to pyrrole analogs [21]. These materials form ladder-like arrangements along specific crystallographic directions, with aluminum ions coordinated in distorted octahedral geometries [21]. The pyridine or pyrrole rings and carboxylate groups work together to create extended network structures with defined pore characteristics [21] [16].

Recent developments in defect-engineered metal-organic frameworks have highlighted the importance of functional group positioning in framework design [23] [24]. The strategic incorporation of pyridine nitrogen-oxide groups alongside coordinatively unsaturated metal sites creates synergistic catalytic systems for important organic transformations [23] [24]. These findings suggest that similar approaches could be applied to pyrrole-dicarboxylic acid systems to develop new functional materials [23] [24].

Topological analysis of coordination polymers reveals that small structural changes in the ligand design can lead to dramatically different network architectures [20] [22]. Some pyridine-dicarboxylate based systems exhibit unusual topological types that have not been previously reported, demonstrating the potential for discovering new structural motifs [20]. The systematic study of structure-property relationships in these materials provides guidance for designing frameworks with targeted properties [20] [22].

Host-Guest Complexation Studies

Host-guest complexation studies involving 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have provided fundamental insights into molecular recognition processes and supramolecular assembly mechanisms [13] [10] [25]. These investigations employ various experimental techniques including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, and crystallographic analysis to characterize host-guest interactions [13] [10] [12].

The formation of host-guest complexes follows well-established thermodynamic principles, with binding affinities determined by the balance between enthalpic and entropic contributions [13] [12]. Nuclear magnetic resonance titration experiments reveal that complex formation is typically fast on the nuclear magnetic resonance timescale, indicating rapid exchange between bound and unbound states [13] [26]. Association constants for various guest molecules range over several orders of magnitude, reflecting the specificity of molecular recognition processes [13] [12].

Crystallographic studies of host-guest complexes provide detailed structural information about binding geometries and intermolecular interactions [1] [5] [13]. These investigations reveal that guest molecules are accommodated within binding cavities formed by the host receptor through complementary hydrogen bonding and electrostatic interactions [1] [5] [10]. The crystal structures show specific orientations of guest molecules that maximize favorable contacts while minimizing steric repulsion [5] [10].

Competitive binding studies have been employed to assess the selectivity of receptor systems for different guest molecules [13]. These experiments involve the simultaneous presence of multiple potential guests and monitoring of binding preferences through spectroscopic techniques [13]. The results demonstrate that receptor selectivity can be controlled by adjusting solution conditions such as pH and ionic strength [13] [17].

Host SystemGuest MoleculeAssociation Constant (M⁻¹)SolventTemperature (K)
Pyrrole-dicarboxamide derivativeChloride2.2 × 10⁵Acetonitrile298
Pyrrole-dicarboxamide derivativeBromide4.5 × 10⁵Acetonitrile298
Pyrrole-dicarboxamide derivativeBenzoate7.9 × 10⁵Acetonitrile298
Strapped calix pyrroleFluorideVariableAcetonitrile298

The thermodynamic parameters associated with host-guest complexation have been systematically investigated through temperature-dependent binding studies [12]. Enthalpy and entropy changes upon complex formation provide insights into the driving forces for molecular recognition [12]. Generally, complex formation is enthalpically favored due to hydrogen bonding and electrostatic interactions, while entropic contributions can be either favorable or unfavorable depending on the degree of desolvation and conformational changes [12].

Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance spectroscopy have been employed to investigate the detailed structure of host-guest complexes in solution [10]. Nuclear Overhauser effect spectroscopy experiments reveal close spatial contacts between host and guest protons, providing information about binding orientations and conformational changes upon complexation [10]. These studies demonstrate that host molecules can adapt their conformations to optimize interactions with different guest species [10].

The development of stimuli-responsive host-guest systems represents an emerging area of research [13]. These systems can undergo reversible binding and release of guest molecules in response to external stimuli such as pH changes, temperature variations, or addition of competing species [13]. Such responsive behavior has potential applications in controlled release systems and molecular switches [13] [17].

The formation of pyrrole cores through cyclocondensation represents one of the most fundamental and widely studied approaches to pyrrole synthesis. The mechanistic pathways for pyrrole core formation involve several distinct cyclocondensation strategies, each with characteristic reaction profiles and substrate requirements.

Knorr Pyrrole Synthesis Mechanism

The Knorr pyrrole synthesis proceeds through a well-established mechanism involving the condensation of α-aminoketones with β-ketoesters [1]. The reaction mechanism begins with the formation of an imine intermediate through condensation of the amine and ketone components. This imine subsequently tautomerizes to form an enamine, which serves as the key nucleophilic species for the cyclocondensation step [1]. The process requires zinc and acetic acid as catalysts, with the reaction proceeding efficiently at room temperature under mild conditions [1].

Mechanistic investigations have revealed that the cyclocondensation step involves two protic solvent molecules in a rate-determining ketone protonation prior to cyclization and dehydration [2]. Kinetic isotope effect measurements support this mechanism, indicating the participation of multiple solvent molecules in the transition state [2]. The reaction typically achieves yields of 70-90% with reaction times ranging from 2-8 hours [2].

Paal-Knorr Reaction Mechanism

The Paal-Knorr reaction represents another fundamental pathway for pyrrole synthesis, involving the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia [3]. This reaction has been extensively studied and optimized for various conditions, including solvent-free syntheses that achieve excellent yields of 82-94% [3]. The mechanism involves initial nucleophilic attack by the amine on one of the carbonyl groups, followed by cyclization and dehydration to form the pyrrole ring [3].

Recent developments in the Paal-Knorr reaction have demonstrated the effectiveness of trichloroacetic acid as a catalyst under solvent-free conditions at room temperature [4]. This approach offers several advantages including high yields, short reaction times, and environmentally friendly conditions [4]. The reaction shows broad substrate scope, tolerating various functional groups and substituent patterns [4].

Formal [3+2] Cycloaddition Pathways

Formal [3+2] cycloaddition reactions provide an alternative mechanism for pyrrole synthesis, particularly effective for the preparation of highly substituted pyrroles [5]. These reactions typically involve the combination of three-atom and two-atom fragments to construct the five-membered pyrrole ring. Organophosphine catalysts have proven particularly effective for mediating these transformations, with reactions proceeding through zwitterionic intermediates [5].

The mechanism begins with 1,4-addition of the nucleophilic catalyst to activated alkynes, producing a zwitterionic intermediate that subsequently undergoes [3+2] cycloaddition with isocyanides [5]. This approach enables the synthesis of 2,3-disubstituted pyrroles with electron-withdrawing groups, achieving yields of 18-79% depending on the substrate combination [5].

Reaction TypeSubstrate TypeCatalystTemperature (°C)Yield (%)Reaction Time (h)
Knorr Pyrrole Synthesisα-aminoketone + β-ketoesterZn/AcOHRoom temperature70-902-8
Paal-Knorr Reaction1,4-dicarbonyl + primary amineTrichloroacetic acidRoom temperature82-942-4
Hantzsch Pyrrole Synthesisβ-ketoester + α-chloroketone + NH3NH4Cl80-10060-804-12
Formal [3+2] CycloadditionActivated alkynes + isocyanidesOrganophosphine10018-790.5-24
Photoredox CatalysisAryl azides + aldehydesRu(II)/blue LEDRoom temperature60-858-12
Oxidative Cyclizationβ-enaminesK2S2O880-12065-804-8
Cu(II) Catalyzed MulticomponentN,N-disubstituted formamides + TMSCNCu(OTf)29570-856-12

Photoredox-Catalyzed Pyrrole Formation

The emergence of visible-light photoredox catalysis has facilitated the development of new synthetic methods for pyrrole synthesis from aldehydes and aryl azides [6]. These reactions proceed through regioselective formation of 1,3,4-trisubstituted pyrroles using ruthenium photocatalysts under blue LED irradiation [6]. The mechanism involves photoexcitation of the ruthenium complex, followed by oxidative quenching by aryl azides to generate anilino radical cations [6].

The photoredox mechanism proceeds through generation of α-carbonyl radicals from aldehydes, which couple with additional aldehyde molecules to form α-hydroxy radicals [6]. These intermediates are subsequently oxidized to 1,4-dialdehydes, which undergo Paal-Knorr condensation with in situ generated anilines to furnish pyrrole products [6].

Solvent Effects on Reaction Kinetics

The choice of solvent significantly influences the kinetics and outcomes of pyrrole formation reactions. Understanding these solvent effects is crucial for optimizing reaction conditions and achieving high yields and selectivities.

Protic Solvent Effects

Protic solvents, particularly water and alcohols, play important roles in pyrrole synthesis reactions. Water has emerged as an excellent green solvent for pyrrole formation, particularly in Paal-Knorr reactions [7]. The use of water or water-ethanol mixtures as solvents enables environmentally friendly synthesis with yields of 85-95% [7]. The high polarity of water facilitates the formation of charged intermediates and transition states, enhancing reaction rates through stabilization of polar species [7].

Methanol as a protic solvent shows interesting kinetic effects in pyrrole synthesis. Studies have demonstrated that the presence of methanol can both enhance and inhibit reaction rates depending on the specific mechanism [8]. In some cases, methanol increases reaction rates through hydrogen bonding interactions that stabilize transition states, while in other cases, it can interfere with the reaction mechanism through competitive coordination [8].

Aprotic Solvent Effects

Aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane exhibit distinct kinetic profiles in pyrrole synthesis. DMSO, as a polar aprotic solvent, provides excellent solvation for ionic intermediates while avoiding interference from protic interactions [8]. This results in enhanced reaction rates and improved yields for many pyrrole-forming reactions [8].

Dichloromethane, while less polar, offers good solubility for organic substrates and has been widely used in traditional pyrrole synthesis methods [9]. The moderate polarity of dichloromethane provides a balance between substrate solubility and reaction efficiency, making it particularly suitable for reactions involving aromatic substrates [9].

Solvent-Free Conditions

Solvent-free conditions represent an emerging trend in green chemistry approaches to pyrrole synthesis. These neat reactions often achieve superior yields and reaction rates compared to solution-phase reactions [3]. The absence of solvent eliminates dilution effects and can lead to enhanced reactivity through increased effective concentrations of reactants [3].

Mechanistic studies have shown that solvent-free conditions can fundamentally alter reaction pathways, leading to different product distributions and improved selectivities [3]. The elimination of solvent also reduces environmental impact and simplifies product isolation procedures [3].

SolventPolarityReaction TypeYield (%)Rate EnhancementEnvironmental Impact
WaterHighGreen synthesis85-95ModerateExcellent
Water-Ethanol mixtureModerateGreen synthesis80-90ModerateGood
DichloromethaneLowTraditional synthesis70-85StandardModerate
MethanolModeratePolar protic60-80EnhancedModerate
TolueneLowNon-polar40-60ReducedPoor
DMSOHighPolar aprotic75-85EnhancedModerate
Solvent-free conditionsN/ANeat reaction90-95HighExcellent

Substituent Electronic Effects on Regioselectivity

Electronic effects of substituents play a crucial role in determining the regioselectivity of pyrrole formation reactions. The nature and position of electron-donating and electron-withdrawing groups significantly influence both the reaction mechanism and the final product distribution.

Electron-Withdrawing Group Effects

Electron-withdrawing substituents such as nitro groups, halogens, and trifluoromethyl groups exert profound effects on pyrrole formation regioselectivity [10]. These substituents typically favor α-position substitution through stabilization of anionic intermediates formed during the cyclocondensation process [10]. The Hammett correlation analysis reveals that electron-withdrawing groups with positive σ values lead to preferential α-substitution with decreased reaction rates [10].

Nitro groups, with a Hammett σ value of +0.78, strongly favor α-position substitution but significantly reduce reaction rates, leading to yields of only 45-65% [10]. This effect is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes negative charge density at the α-position but simultaneously deactivates the aromatic system toward nucleophilic attack [10].

Chlorine substituents, with a moderate Hammett σ value of +0.23, provide a balance between regioselectivity and reactivity [10]. These substituents still favor α-position substitution but maintain reasonable reaction rates, achieving yields of 60-75% [10]. The moderate electron-withdrawing effect of chlorine allows for controlled regioselectivity without severely compromising reaction efficiency [10].

Electron-Donating Group Effects

Electron-donating substituents such as methoxy, methyl, and dimethylamino groups promote β-position substitution in pyrrole formation reactions [10]. These groups, characterized by negative Hammett σ values, enhance electron density in the aromatic system and facilitate nucleophilic attack at the β-position [10].

Methoxy groups (σ = -0.27) provide moderate electron-donating effects that favor β-position substitution with enhanced reaction rates [10]. The oxygen lone pairs in methoxy groups can participate in resonance stabilization, leading to increased electron density at the β-position and facilitating regioselective substitution [10]. These reactions typically achieve yields of 80-95% with fast reaction rates [10].

Dimethylamino groups (σ = -0.83) represent strong electron-donating substituents that highly favor β-position substitution [10]. The nitrogen lone pair provides significant electron density through resonance, leading to very fast reaction rates and excellent yields of 85-95% [10]. However, the strong electron-donating nature can sometimes lead to side reactions or competitive pathways [10].

Hammett Correlation Analysis

Comprehensive Hammett correlation studies have provided quantitative insights into the electronic effects governing pyrrole formation regioselectivity [10]. The correlation of relative reaction rates with Hammett σ values reveals a linear relationship with a negative slope (ρ = -0.90), indicating that electron-donating groups accelerate the reaction while electron-withdrawing groups decelerate it [10].

This electronic effect analysis demonstrates that the C-C bond formation step in pyrrole synthesis is promoted by nucleophilic character of the pyrrole substrate [10]. The negative Hammett ρ value suggests considerable cationic character in the transition state, which is stabilized by electron-releasing groups [10].

SubstituentHammett σ valueRegioselectivityReaction RateYield (%)
Electron-withdrawing (-NO2)+0.78α-position favoredSlow45-65
Electron-withdrawing (-Cl)+0.23α-position favoredModerate60-75
Electron-donating (-OCH3)-0.27β-position favoredFast80-95
Electron-donating (-CH3)-0.17β-position favoredFast75-90
Neutral (-H)0.00Mixed selectivityStandard70-85
Strong electron-withdrawing (-CF3)+0.54α-position highly favoredVery slow35-55
Strong electron-donating (-NMe2)-0.83β-position highly favoredVery fast85-95

Stereochemical Control in Polyfunctionalized Derivatives

The development of methods for stereochemical control in polyfunctionalized pyrrole derivatives represents a significant challenge in synthetic chemistry. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in pyrrole synthesis.

Chiral Auxiliary Methods

Chiral auxiliaries provide a classical approach to stereochemical control in pyrrole synthesis [11]. These temporary chiral controllers are incorporated into the substrate and direct the stereochemical outcome of the cyclization reaction through steric and electronic interactions [11]. Chiral amine auxiliaries have proven particularly effective, achieving enantioselectivities of 70-85% and diastereoselectivities of 3:1 to 8:1 [11].

The mechanism of chiral auxiliary control involves the formation of diastereomeric transition states during the cyclocondensation process [11]. The chiral auxiliary creates a biased environment that favors one diastereomeric pathway over another, leading to preferential formation of one stereoisomer [11]. However, the need for auxiliary removal can reduce overall synthetic efficiency [11].

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for achieving stereochemical control in pyrrole synthesis [11]. Chiral ruthenium complexes have demonstrated exceptional performance, achieving enantioselectivities of 85-95% and diastereoselectivities of 10:1 to 20:1 [11]. These catalysts operate through coordination to the substrate and creation of chiral environments that control the stereochemical outcome of the cyclization [11].

The mechanism of asymmetric catalysis involves the formation of chiral metal-substrate complexes that undergo stereoselective cyclocondensation [11]. The chiral ligand environment of the metal center creates energetically distinct diastereomeric transition states, leading to preferential formation of one enantiomer [11]. This approach offers the advantage of catalytic turnover without the need for stoichiometric chiral auxiliaries [11].

Dynamic Kinetic Resolution

Dynamic kinetic resolution represents an advanced strategy for stereochemical control in pyrrole synthesis [11]. This approach combines the rapid equilibration of substrate stereoisomers with selective catalytic transformation of one isomer [11]. Chiral palladium catalysts have achieved remarkable stereoselectivities of 90-98% ee and diastereoselectivities greater than 20:1 [11].

The mechanism involves the rapid interconversion of atropisomeric substrates, with the chiral catalyst selectively reacting with one atropisomer while leaving the other to equilibrate [11]. This approach enables the theoretical conversion of up to 100% of racemic starting material to a single stereoisomer [11].

Axial Chirality Control

The control of axial chirality in pyrrole derivatives has received significant attention due to the importance of atropisomeric compounds in pharmaceuticals and catalysis [11]. Various strategies have been developed for the construction of axially chiral pyrroles, including de novo ring formation, desymmetrization, and kinetic resolution approaches [11].

Chiral phosphoric acid catalysts have proven particularly effective for controlling axial chirality in pyrrole synthesis [11]. These catalysts can achieve enantioselectivities of up to 98% ee through the formation of chiral ion pairs that direct the stereochemical outcome of the cyclization [11]. The mechanism involves the formation of chiral hydrogen-bonded complexes that create asymmetric environments for the cyclocondensation reaction [11].

MethodCatalyst/AuxiliaryEnantioselectivity (% ee)Diastereoselectivity (dr)Yield (%)
Chiral auxiliaryChiral amine70-853:1 to 8:165-80
Asymmetric catalysisChiral Ru complex85-9510:1 to 20:170-90
Chiral ligand controlChiral phosphine75-905:1 to 12:160-85
Substrate-controlledIntrinsic chirality60-802:1 to 5:170-85
Solvent-induced chiralityChiral solvent45-701.5:1 to 3:150-70
Temperature-controlledThermal control55-752:1 to 6:160-80
Dynamic kinetic resolutionChiral Pd catalyst90-98>20:175-95

Substrate-Controlled Stereochemistry

Substrate-controlled stereochemistry relies on the inherent chirality present in the starting materials to direct the stereochemical outcome of pyrrole formation [12]. This approach has been successfully applied to the synthesis of both 2,3,4-trisubstituted and 2,3,5-trisubstituted pyrroles through regioselective [2] [2] and [2] rearrangements of O-vinyl oximes [12].

The regioselectivity can be controlled by the identity of the α-substituent or through the addition of amine bases [12]. When enolization is favored, a [2] [2] rearrangement followed by Paal-Knorr cyclization provides 2,3,4-trisubstituted pyrroles, while when enolization is disfavored, a [2] rearrangement occurs prior to enolization to produce 2,3,5-trisubstituted pyrroles [12].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

307.08445790 g/mol

Monoisotopic Mass

307.08445790 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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